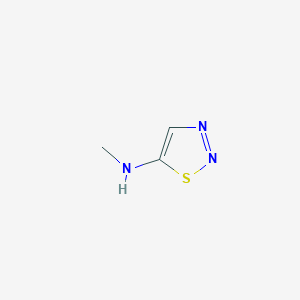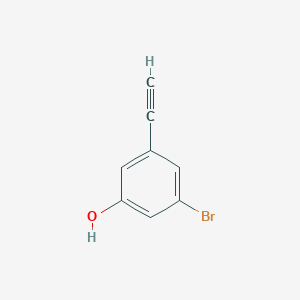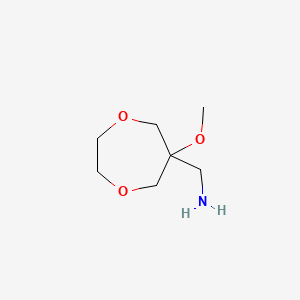
(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a methylamino group, and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-6-chloropyridin-3-amine with phenylmethanol under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, the compound is explored for its therapeutic potential. It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
Mechanism of Action
The mechanism of action of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects such as cell signaling modulation and gene expression changes .
Comparison with Similar Compounds
(6-Methylpyridin-3-yl)methanol: A related compound with similar structural features but lacking the methylamino group.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Another compound with a pyridine ring and phenylmethanol group but with different substituents.
Uniqueness: (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is unique due to the presence of both the methylamino and phenylmethanol groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[5-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C14H16N2O/c1-10-8-12(9-16-14(10)15-2)13(17)11-6-4-3-5-7-11/h3-9,13,17H,1-2H3,(H,15,16) |
InChI Key |
VBWZCBXFDQTDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
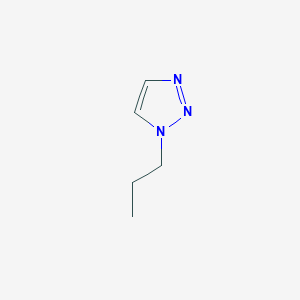
![Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B13011467.png)
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
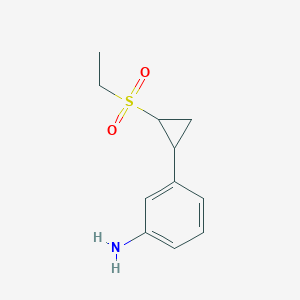
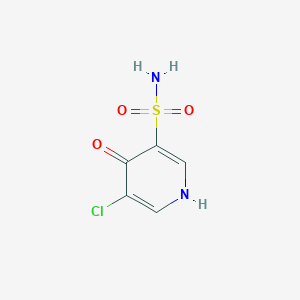
![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)
![Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)


